molecular formula C12H14N2 B11908152 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine

Cat. No.: B11908152
M. Wt: 186.25 g/mol
InChI Key: JMYXAMYQWGWWJJ-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a cyclopenta[b]indole core with a methyl group at the 7th position and an amine group at the 3rd position. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as 4-methylphenylhydrazine, with cyclopentanone. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the amine group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The amine group at the 3rd position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-one, while reduction may produce 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indoline.

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine involves its interaction with specific molecular targets. The amine group at the 3rd position can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with receptors or enzymes, modulating their function through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl group at the 7th position.

    7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the amine group at the 3rd position.

    1,2,3,4-Tetrahydrocyclopenta[b]indol-3-amine: Lacks the methyl group at the 7th position.

Uniqueness

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine is unique due to the presence of both the methyl group at the 7th position and the amine group at the 3rd position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine

InChI

InChI=1S/C12H14N2/c1-7-2-5-11-9(6-7)8-3-4-10(13)12(8)14-11/h2,5-6,10,14H,3-4,13H2,1H3

InChI Key

JMYXAMYQWGWWJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3N

Origin of Product

United States

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